molecular formula C49H89N2O9PS2 B12390120 Dspe-spdp

Dspe-spdp

Cat. No.: B12390120
M. Wt: 945.3 g/mol
InChI Key: HVBRYYSWCVLAOU-WBVITSLISA-N
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Description

Distearoyl phosphatidyl ethanolamine-polyethylene glycol-succinimidyl 3-(2-pyridyldithio)propionate (DSPE-PEG-SPDP) is a phospholipid molecule that can orient itself to form a lipid bilayer in water. This compound is widely used in biochemical research due to its ability to form stable liposomes and its reactivity with thiol groups to form disulfide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG-SPDP involves the conjugation of distearoyl phosphatidyl ethanolamine (DSPE) with polyethylene glycol (PEG) and succinimidyl 3-(2-pyridyldithio)propionate (SPDP). The process typically involves the following steps:

    Activation of DSPE: DSPE is activated by reacting with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form DSPE-NHS.

    Conjugation with PEG: The activated DSPE-NHS is then reacted with PEG to form DSPE-PEG.

    Coupling with SPDP: Finally, DSPE-PEG is reacted with SPDP to form DSPE-PEG-SPDP.

Industrial Production Methods

Industrial production of DSPE-PEG-SPDP follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as chromatography and dialysis .

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG-SPDP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

DSPE-PEG-SPDP exerts its effects through the formation of stable liposomes and the formation of disulfide bonds with thiol groups. The lipid bilayer formed by DSPE-PEG-SPDP can encapsulate hydrophobic drugs, enhancing their solubility and stability. The SPDP moiety allows for the conjugation of targeting ligands or therapeutic agents through disulfide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DSPE-PEG-SPDP is unique due to its ability to form disulfide bonds, which are reversible under reducing conditions. This property makes it particularly useful for applications where controlled release of the conjugated molecule is desired .

Properties

Molecular Formula

C49H89N2O9PS2

Molecular Weight

945.3 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C49H89N2O9PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47/h33-35,39,45H,3-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56)/t45-/m1/s1

InChI Key

HVBRYYSWCVLAOU-WBVITSLISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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